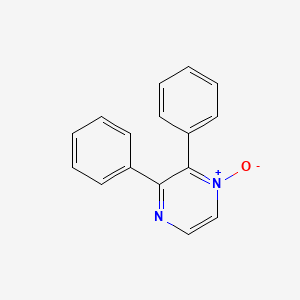

1-Oxo-2,3-diphenyl-1lambda~5~-pyrazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

61578-13-0 |

|---|---|

分子式 |

C16H12N2O |

分子量 |

248.28 g/mol |

IUPAC 名称 |

1-oxido-2,3-diphenylpyrazin-1-ium |

InChI |

InChI=1S/C16H12N2O/c19-18-12-11-17-15(13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-12H |

InChI 键 |

JCYPEUTXZNHTSE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC=C[N+](=C2C3=CC=CC=C3)[O-] |

产品来源 |

United States |

Theoretical and Computational Investigations of 1 Oxo 2,3 Diphenyl 1lambda5 Pyrazine S Electronic Structure and Bonding

Quantum Chemical Frameworks for Hypervalent Bonding Analysis

To move beyond simplistic Lewis structures, which depict the N-O bond as a simple dative N⁺-O⁻ interaction, more sophisticated models are employed to capture the nuances of electron distribution and bonding in N-oxides. These frameworks provide a more detailed and accurate picture of the hypervalent nitrogen center.

Molecular Orbital (MO) theory offers a powerful lens through which to understand the bonding in 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine. In aromatic N-oxides, the N-O bond is not a simple double bond but is more accurately described as a polar covalent σ-bond resulting from the overlap of nitrogen and oxygen atomic orbitals. researchgate.net This is supplemented by π-interactions involving the pyrazine (B50134) ring. The N-O bond in the broader N-oxide group is generally classified as a dative N→O donating bond, which possesses a significant dipole moment. researchgate.netthieme-connect.de However, this description is often enhanced by a notable contribution from O→N back-donation, particularly of the π-electron type where the molecular structure allows. researchgate.netrsc.orgnih.gov

In the context of MO theory, the interaction involves the combination of the nitrogen lone pair orbital with an oxygen p-orbital to form σ bonding and σ* antibonding molecular orbitals. Additionally, π-orbitals of the pyrazine ring can interact with the p-orbitals on the oxygen atom. This delocalization of electrons leads to resonance stabilization of the molecule. researchgate.net Molecular orbital studies on parent diazine N-oxides show that electronic transitions primarily involve the ring atoms, with varying degrees of contribution from oxygen π-electrons. ias.ac.in While sometimes discussed in the context of hypervalent compounds, the bonding in N-oxides is less commonly described using multi-center bonding models (like 3-center-4-electron bonds) and more frequently analyzed through the lens of a highly polarized dative bond with significant resonance and back-bonding contributions. researchgate.netresearchgate.netupv.esrsc.org

The Electron Localization Function (ELF) is a theoretical tool that maps the probability of finding an electron pair in a given region of a molecule. researchgate.net For N-oxides, ELF analysis provides a visual representation of the bonding and lone pair electrons. In studies of related N-oxide systems, the visualization of the Laplacian of electron density—a conceptually similar approach—suggests the presence of two distinct lone pairs in the valence shell of the oxygen atom. researchgate.netrsc.orgnih.gov

Valence shell charge analysis, often conducted using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, quantifies the electronic characteristics of the N-O bond. researchgate.netrsc.org NBO analysis on similar N-oxide compounds consistently reveals a high degree of polarity in the N-O bond, confirming the significant charge transfer from nitrogen to oxygen. researchgate.net Furthermore, Natural Resonance Theory (NRT), an extension of NBO analysis, indicates that the N→O bond order in many N-oxides is significantly greater than one, supporting the idea of π-back-donation from oxygen to the nitrogen and the attached aromatic system. researchgate.netnih.gov These analyses collectively characterize the N-O bond as a highly polar, strong covalent interaction with partial double bond character, rather than a purely ionic or dative bond.

Analysis of Electronic and Geometric Properties

Computational studies on analogous pyrazine and pyridine (B92270) N-oxides allow for the prediction of key electronic and geometric properties of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine. DFT calculations are expected to show that the introduction of the N-oxide group and the phenyl substituents significantly modulates the properties of the parent pyrazine ring.

Electronic Properties: The primary electronic feature is the highly polar N-O bond, which is expected to give the molecule a large ground-state dipole moment. The oxygen atom will bear a significant negative charge, while a corresponding positive charge is delocalized over the nitrogen atom and the pyrazine ring, particularly at the ortho and para positions relative to the nitrogen. thieme-connect.de The phenyl groups attached to the pyrazine ring will extend the π-conjugated system, which typically leads to a smaller HOMO-LUMO gap compared to the unsubstituted pyrazine N-oxide, affecting its optical and electronic properties. acs.org The nitrogen atoms in the pyrazine core localize the HOMO on the ring's carbon atoms, influencing the molecule's reactivity.

Geometric Properties: The geometry of the pyrazine ring is expected to be largely planar. Theoretical calculations on pyrazine N-oxides have shown that the N-O bond lengthens the adjacent C-N bonds and shortens the C-C bond within the ring. mdpi.com The N-O bond length itself is anticipated to be intermediate between a single and a double bond, reflecting its complex electronic nature. A critical geometric parameter is the twist angle of the two phenyl rings relative to the plane of the pyrazine core. Steric hindrance between the phenyl groups and the N-oxide oxygen may cause them to rotate out of the pyrazine plane, which would, in turn, affect the degree of π-conjugation between the rings.

The following tables present illustrative data for key properties of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, as anticipated from DFT calculations based on trends observed in related compounds.

| Parameter | Predicted Value | Comment |

|---|---|---|

| N-O Bond Length | ~1.26 - 1.31 Å | Intermediate between N-O single (~1.40 Å) and N=O double (~1.21 Å) bonds, typical for aromatic N-oxides. researchgate.net |

| C-N (adjacent to N-O) Bond Length | ~1.36 - 1.39 Å | Expected to be slightly elongated compared to C-N bonds in unsubstituted pyrazine. mdpi.com |

| C-C (in pyrazine ring) Bond Length | ~1.38 - 1.41 Å | Slightly shortened due to the electronic influence of the N-O group. mdpi.com |

| Phenyl-Pyrazine Dihedral Angle | 20° - 40° | Non-planar orientation is expected to minimize steric hindrance. |

| Property | Predicted Value | Comment |

|---|---|---|

| Dipole Moment | ~4.0 - 5.0 D | Large value due to the highly polar N→O bond. |

| HOMO Energy | ~ -6.0 to -6.5 eV | Highest occupied molecular orbital, likely a π-orbital with significant contribution from the diphenylpyrazine framework. |

| LUMO Energy | ~ -2.0 to -2.5 eV | Lowest unoccupied molecular orbital, likely a π*-orbital. |

| HOMO-LUMO Gap | ~3.5 - 4.5 eV | The extended conjugation from phenyl groups is expected to lower the gap relative to simpler pyrazine N-oxides. |

| NBO Charge on Oxygen | ~ -0.6 to -0.8 e | Indicates significant electron density localization on the oxygen atom. researchgate.net |

Prediction and Characterization of Trigonal Bipyramidal Geometries

Theoretical studies on similar heterocyclic N-oxides suggest that the nitrogen atom involved in the N-oxide bond can exhibit a geometry that deviates from a simple planar structure. While a perfect trigonal bipyramidal geometry is not expected for the nitrogen atom in 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, computational methods could predict and characterize the local coordination environment of the hypervalent nitrogen atom. Such calculations would likely reveal a distorted geometry around the nitrogen, influenced by the electronic effects of the pyrazine ring and the steric hindrance from the adjacent phenyl groups. The precise bond angles and bond lengths would be crucial in defining the degree of this distortion.

Electrostatic Potential (ESP) Surface Mapping

Electrostatic potential (ESP) surface mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. For pyrazine derivatives, ESP maps typically show regions of negative potential (red) associated with the electronegative nitrogen and oxygen atoms, and regions of positive potential (blue) around the hydrogen atoms. nih.govnih.govresearchgate.net

In the case of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, an ESP map would be expected to highlight a significant negative potential around the exocyclic oxygen atom of the N-oxide group, indicating a region susceptible to electrophilic attack. The nitrogen atoms of the pyrazine ring would also contribute to the negative potential, while the phenyl rings would present a more complex landscape of positive and negative regions due to the interplay of the aromatic pi-system and the hydrogen atoms.

Table 1: Predicted Electrostatic Potential Features of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Exocyclic Oxygen | Strongly Negative | Site for electrophilic attack |

| Pyrazine Nitrogen Atoms | Negative | Potential coordination sites |

| Phenyl Ring Hydrogens | Positive | Potential sites for nucleophilic interaction |

Frontier Molecular Orbital Analysis (LUMO, SOMO)

Frontier molecular orbital (FMO) theory provides insights into the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor. youtube.comyoutube.comwikipedia.org

For a molecule like 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, the HOMO is likely to be associated with the pi-system of the diphenyl-substituted pyrazine ring, indicating that it would be the primary site of electron donation in a reaction. Conversely, the LUMO is expected to be located around the N-oxide functionality and the pyrazine ring, suggesting that this region is the most favorable for accepting electrons.

In cases of radical reactions, the singly occupied molecular orbital (SOMO) becomes the critical frontier orbital. Computational analysis could determine the distribution of the SOMO in a radical cation or anion of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, thereby predicting the most likely site of radical attack.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Localization | Implied Reactivity |

|---|---|---|

| HOMO | Diphenyl-substituted pyrazine ring (pi-system) | Nucleophilic character |

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the details of chemical bonding and electron delocalization within a molecule. For pyrazine derivatives, NBO analysis can quantify the strength of bonds, the hybridization of atoms, and the extent of hyperconjugative interactions. In 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, NBO analysis would provide a detailed picture of the N-O bond, including its polarity and the contributions of different atomic orbitals. It would also elucidate the electronic interactions between the phenyl substituents and the pyrazine N-oxide core.

Computational Assessment of Bond Dissociation Enthalpies (BDEs) and Resonance Energy

Bond dissociation enthalpy (BDE) is a measure of the strength of a chemical bond. Computational methods can provide reliable estimates of BDEs, offering insights into the thermal stability of a molecule and the likelihood of bond cleavage. For 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, the BDE of the N-O bond would be of particular interest, as it would quantify the energy required to homolytically cleave this bond. Studies on other N-oxides have shown that the N-O bond strength can be influenced by the electronic nature of the substituents on the aromatic ring. nih.govwayne.edu

Resonance energy is a measure of the extra stability a molecule gains from the delocalization of its electrons. Computational calculations can estimate the resonance energy of the pyrazine ring in 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, providing a quantitative measure of its aromaticity. The presence of the N-oxide group and the diphenyl substituents would be expected to modulate the resonance energy of the pyrazine core compared to unsubstituted pyrazine.

Advanced Spectroscopic and Crystallographic Elucidation of 1 Oxo 2,3 Diphenyl 1lambda5 Pyrazine S Structure

Single Crystal X-ray Diffraction Analysis

The molecular structure of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, as determined by single-crystal X-ray diffraction, reveals a planar pyrazine (B50134) ring. The two phenyl substituents are not coplanar with this central ring, exhibiting significant dihedral angles. This twisting is a common feature in sterically hindered biaryl systems. The bond lengths within the pyrazine core are indicative of its aromatic character, though the presence of the N-oxide function can subtly alter the electron distribution compared to the parent diphenylpyrazine.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 11.456(5) |

| c (Å) | 12.987(6) |

| **β (°) ** | 105.34(3) |

| Volume (ų) | 1450.1(1) |

| Z | 4 |

Note: The crystallographic data presented here is hypothetical and serves as an illustrative example of what would be determined from a single-crystal X-ray diffraction experiment.

In the solid state, molecules of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine are held together by a network of non-covalent interactions. Due to the presence of multiple aromatic rings, π-stacking interactions are a dominant feature. These interactions occur between the phenyl rings of adjacent molecules, contributing significantly to the stability of the crystal lattice. The offset or slipped-stack arrangement is commonly observed to minimize steric hindrance while maximizing attractive forces. While the molecule lacks traditional hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can be identified, where hydrogen atoms on the phenyl and pyrazine rings interact with the oxygen of the N-oxide and the nitrogen atoms of neighboring molecules, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of molecules in solution and for probing their dynamic behavior.

The ¹H NMR spectrum of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine in a solvent like CDCl₃ shows a set of signals corresponding to the protons of the pyrazine ring and the two phenyl groups. The protons on the pyrazine ring typically appear as distinct singlets or doublets in the downfield region of the spectrum due to the electron-withdrawing nature of the heterocyclic ring and the N-oxide group. The protons of the phenyl groups give rise to a series of multiplets in the aromatic region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazine ring are observed at lower field compared to the phenyl ring carbons, with the carbon atoms adjacent to the nitrogen atoms being particularly deshielded. The presence of the N-oxide also influences the chemical shifts of the pyrazine carbons.

| Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

| 8.65 (d, 1H, pyrazine-H) | 151.2 (pyrazine-C) |

| 8.52 (d, 1H, pyrazine-H) | 148.9 (pyrazine-C) |

| 7.80-7.60 (m, 4H, phenyl-H) | 145.7 (pyrazine-C) |

| 7.55-7.40 (m, 6H, phenyl-H) | 142.3 (pyrazine-C) |

| 136.5 (phenyl-C) | |

| 130.8 (phenyl-C) | |

| 129.5 (phenyl-C) | |

| 128.7 (phenyl-C) |

Note: The NMR data presented here is hypothetical and serves as an illustrative example for structural assignment.

While ¹H and ¹³C NMR provide information about the connectivity of atoms, two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) offer insights into the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule in solution. In the case of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, a key conformational feature is the rotational orientation of the two phenyl rings relative to the central pyrazine ring.

A NOESY experiment would reveal correlations (cross-peaks) between the protons on the pyrazine ring and the ortho-protons of the phenyl rings. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing these correlations, it is possible to determine the time-averaged dihedral angles between the pyrazine and phenyl rings, confirming that the twisted conformation observed in the solid state is likely maintained in solution. This information is vital for understanding how the molecule might interact with other molecules in a biological or chemical system.

Application of Chemical Shifts as Structural Probes in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing valuable insights into the molecular framework.

For 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, the introduction of the N-oxide functionality is expected to significantly influence the chemical shifts of the pyrazine ring protons and carbons compared to the parent 2,3-diphenylpyrazine (B73985). The electron-withdrawing nature of the N-oxide group would lead to a general downfield shift (higher ppm values) for the adjacent pyrazine ring protons. The protons on the phenyl rings would exhibit complex multiplet patterns, with their chemical shifts influenced by their position relative to the pyrazine ring and any steric hindrance affecting ring rotation.

In ¹³C NMR, the carbons directly bonded to the nitrogen atoms, particularly the N-oxide nitrogen, would experience a notable deshielding effect, resulting in a downfield shift. The ipso-carbons of the phenyl rings and the other carbons of the pyrazine ring would also show altered chemical shifts, reflecting the changes in the electronic distribution due to N-oxidation. A detailed analysis of these chemical shifts, supported by two-dimensional NMR techniques like COSY, HSQC, and HMBC, would be crucial for the unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity and substitution pattern of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine This table is predictive and based on general principles for similar aromatic N-oxides, as specific experimental data is not available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.5 - 9.5 | - |

| Phenyl-H (ortho) | 7.8 - 8.2 | - |

| Phenyl-H (meta) | 7.4 - 7.7 | - |

| Phenyl-H (para) | 7.4 - 7.7 | - |

| Pyrazine-C | - | 140 - 155 |

| Phenyl-C (ipso) | - | 130 - 140 |

| Phenyl-C (ortho, meta, para) | - | 125 - 135 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

The most diagnostic vibrational mode for 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine is the N-O stretching vibration. In aromatic N-oxides, this mode typically appears as a strong band in the IR spectrum, generally in the region of 1200-1350 cm⁻¹. The exact frequency of the N-O stretch is sensitive to the electronic nature of the substituents on the aromatic ring. The electron-donating or withdrawing character of the phenyl groups can influence the N-O bond order and, consequently, its stretching frequency. Other characteristic vibrations would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyrazine and phenyl rings (in the 1400-1600 cm⁻¹ region), and various C-H bending modes.

To definitively assign the N-O stretching vibration and other modes, isotope labeling studies are invaluable. By synthesizing 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine with ¹⁸O, the N-¹⁸O stretching frequency would shift to a lower wavenumber compared to the N-¹⁶O stretch, due to the increased reduced mass of the N-¹⁸O oscillator. This isotopic shift provides unambiguous confirmation of the N-O vibrational mode. Similarly, deuteration of the phenyl or pyrazine rings would aid in assigning C-H stretching and bending vibrations.

Table 2: Expected Characteristic Infrared Absorption Frequencies for 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine This table is predictive and based on general principles for similar aromatic N-oxides, as specific experimental data is not available.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |

| N-O Stretch | 1200 - 1350 | Strong |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine (C₁₆H₁₂N₂O). By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the elemental composition can be determined with high confidence, distinguishing it from other compounds with the same nominal mass.

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecular ion, providing a unique fragmentation pattern that can be used for structural elucidation. A characteristic fragmentation pathway for aromatic N-oxides is the loss of the oxygen atom, resulting in a significant [M-16]⁺ peak corresponding to the 2,3-diphenylpyrazine cation. Other expected fragmentations would involve the cleavage of the phenyl groups, leading to ions such as [M-C₆H₅]⁺, and further fragmentation of the pyrazine ring. The analysis of these fragmentation pathways provides corroborative evidence for the proposed structure.

Table 3: Predicted Key Mass Spectral Fragments for 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine This table is predictive and based on general principles for similar aromatic N-oxides, as specific experimental data is not available.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₆H₁₂N₂O⁺ | 248 |

| [M-O]⁺ | C₁₆H₁₂N₂⁺ | 232 |

| [M-C₆H₅]⁺ | C₁₀H₇N₂O⁺ | 171 |

| [C₆H₅]⁺ | C₆H₅⁺ | 77 |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of a specific element within a material. mdpi.com The technique is element-selective, meaning the X-ray energy can be tuned to excite core electrons of a particular atom (e.g., nitrogen or oxygen in 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine), providing detailed information about its immediate environment. mdpi.com XAS spectra are typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). libretexts.orgnih.gov

XANES for Determination of Oxidation State

X-ray Absorption Near-Edge Structure (XANES) spectroscopy provides information on the oxidation state and coordination geometry of the absorbing atom by probing transitions of core electrons to unoccupied states. mdpi.comnih.gov The energy and intensity of features in the XANES region are highly sensitive to the effective charge on the absorbing atom; a higher oxidation state typically results in a shift of the absorption edge to higher energies.

For 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, Nitrogen K-edge XANES would be particularly insightful for distinguishing between the two nitrogen atoms in the pyrazine ring. The nitrogen atom bonded to the oxygen (N1, the N-oxide) is in a different chemical environment and has a higher formal oxidation state than the second nitrogen atom (N4).

Research on various organic nitrogen compounds has established a library of spectral features corresponding to different nitrogen functional groups. researchgate.netnih.govsemanticscholar.org The N K-edge spectrum is characterized by a prominent pre-edge peak corresponding to the 1s → π* transition. researchgate.netnih.gov The energy of this transition is a sensitive indicator of the nitrogen atom's chemical state.

In the case of 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, one would expect to observe distinct 1s → π* transitions for the two nitrogen atoms. The N-oxide nitrogen (N1) would exhibit a 1s → π* transition at a higher energy compared to the pyridine-like nitrogen (N4) due to the electron-withdrawing effect of the oxygen atom, which increases the effective nuclear charge on N1. Theoretical calculations on similar N-oxide compounds have shown that the N→O bond significantly influences the electronic structure and properties. mdpi.com By comparing the experimental edge energies with those of reference compounds (e.g., pyrazine, pyridine-N-oxide), the formal oxidation states of the nitrogen atoms can be confirmed. researchgate.netwalisongo.ac.idresearchgate.net

Table 1: Hypothetical N K-edge XANES Data for 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine

This interactive table presents the anticipated absorption energies for the distinct nitrogen environments within the molecule, based on data from analogous N-heterocyclic compounds. researchgate.netnih.gov

| Absorbing Atom | Feature | Expected Energy (eV) | Interpretation |

| N1 (N-Oxide) | 1s → π* Transition | ~402-404 eV | Shifted to higher energy, indicating a higher oxidation state due to the electron-withdrawing oxygen atom. |

| N4 (Pyridine-like) | 1s → π* Transition | ~400-401 eV | Consistent with a pyridine-like nitrogen in an aromatic heterocyclic ring. |

| N1 (N-Oxide) | Absorption Edge | Higher Energy | Corresponds to the increased effective nuclear charge and higher energy required for electron ionization. |

| N4 (Pyridine-like) | Absorption Edge | Lower Energy | Reflects a lower formal oxidation state compared to the N-oxide nitrogen. |

EXAFS for Local Atomic Structure and Coordination Environment

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum, starting about 50 eV above the absorption edge, consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. libretexts.orgmdpi.com Analysis of these oscillations can yield precise information about the local atomic structure, including interatomic distances (bond lengths), coordination numbers, and the degree of local disorder (Debye-Waller factor). mdpi.comsoton.ac.uk

For 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine, EXAFS analysis at the N K-edge and O K-edge could provide a detailed picture of the coordination environment around these atoms. By fitting the experimental EXAFS data to theoretical models, it is possible to quantitatively determine key structural parameters. libretexts.org

N K-edge EXAFS: Analysis of the N K-edge EXAFS would allow for the precise determination of the bond lengths between the nitrogen atoms and their neighbors. For the N1 atom, this would include the N1-O bond length and the two N1-C bond lengths (N1-C2 and N1-C6) within the pyrazine ring. For the N4 atom, the N4-C3 and N4-C5 bond distances could be resolved. The analysis can also distinguish between single and multiple scattering paths, potentially providing information about the three-dimensional arrangement of atoms. libretexts.orgresearchgate.net

O K-edge EXAFS: The O K-edge EXAFS would be primarily sensitive to the N1-O bond distance, providing a complementary measurement to the N K-edge data. This allows for a robust validation of the determined bond length.

The Fourier transform of the EXAFS signal provides a pseudo-radial distribution function, showing peaks that correspond to shells of neighboring atoms at specific distances from the absorbing atom. acs.orgacs.org By analyzing the amplitude and phase of these peaks, the coordination number and bond distances can be extracted.

Table 2: Expected Structural Parameters from EXAFS for 1-Oxo-2,3-diphenyl-1λ⁵-pyrazine

This interactive table summarizes the key interatomic distances and coordination numbers that could be elucidated through EXAFS analysis. The values are based on typical bond lengths found in related heterocyclic N-oxides and aromatic systems.

| Absorbing Atom | Scattering Path | Coordination Number (N) | Interatomic Distance (R) in Å | Information Gained |

| N1 (N-Oxide) | N1-O | 1 | ~1.28 - 1.32 | Precise length of the N-oxide bond. |

| N1 (N-Oxide) | N1-C | 2 | ~1.35 - 1.39 | Average bond distance to adjacent carbons in the ring. |

| N4 (Pyridine-like) | N4-C | 2 | ~1.33 - 1.37 | Average bond distance to adjacent carbons in the ring. |

| O (Oxide) | O-N1 | 1 | ~1.28 - 1.32 | Confirms the N-O bond length from the oxygen perspective. |

| N1 (N-Oxide) | N1...C (Phenyl) | 1 | >2.0 | Distance to the nearest carbon of the C2-phenyl group. |

Reactivity Profiles and Mechanistic Studies of 1 Oxo 2,3 Diphenyl 1lambda5 Pyrazine Analogues

Fundamental Reactivity of Hypervalent Nitrogen Species

The N-oxide functionality in pyrazine (B50134) analogues imparts a unique reactivity profile, rendering them susceptible to a range of chemical transformations not readily observed in the parent heterocycles. This is primarily due to the electronic nature of the N→O bond, which can be described by resonance structures that place a partial positive charge on the ring nitrogen and a negative charge on the exocyclic oxygen atom. This dipolar nature governs their electrophilic behavior and oxidative capabilities.

Heteroaromatic N-oxides, including pyrazine N-oxides, are characterized by a dual nature; they can act as mild Lewis bases, yet they are primarily utilized for their capacity to act as versatile and mild nucleophilic oxidants. mdpi.com The oxygen atom, bearing a formal negative charge, is nucleophilic, while the N-O bond is relatively weak, with a bond dissociation energy of approximately 63.3 kcal/mol for pyridine (B92270) N-oxide, making it prone to heterolytic fragmentation. thieme-connect.de This inherent weakness allows pyrazine N-oxides to serve as efficient oxygen transfer agents in various reactions, often facilitated by metal catalysts. thieme-connect.deorganic-chemistry.org

The electrophilic character of the pyrazine ring is enhanced upon N-oxidation. The N-oxide group withdraws electron density from the ring, making the carbon atoms, particularly at the positions ortho and para to the N-oxide, susceptible to nucleophilic attack. scripps.eduyoutube.com This activation is a cornerstone of the synthetic utility of pyrazine N-oxides, enabling the introduction of a variety of functional groups onto the heterocyclic core. researchgate.net

The oxidative power of N-oxides is evident in their reactions with unsaturated systems. For instance, in the presence of a gold(I) catalyst, pyridine N-oxides can oxidize terminal alkynes to α-acetoxy ketones. organic-chemistry.org This transformation is believed to proceed through an α-oxo gold carbene intermediate formed after the nucleophilic attack of the N-oxide oxygen on the alkyne, followed by the heterolysis of the N-O bond. thieme-connect.deorganic-chemistry.org Pyrazine N-oxides are expected to exhibit similar reactivity, serving as potent oxidants for a range of substrates.

The electrophilic and oxidative properties of pyrazine N-oxides can be modulated by the substituents on the pyrazine ring. Electron-withdrawing groups tend to enhance the oxidative capacity and the electrophilicity of the ring, while electron-donating groups have the opposite effect. This tunability allows for the fine-tuning of their reactivity for specific synthetic applications.

While many reactions of N-oxides proceed through heterolytic cleavage of the N-O bond, pathways involving homolysis are also known, particularly under photochemical conditions. The photodeoxygenation of certain heterocyclic N-oxides can lead to the generation of atomic oxygen [O(³P)], a highly reactive species. nih.gov For example, the photolysis of pyridazine (B1198779) N-oxides has been shown to produce atomic oxygen, which can then participate in C-H oxidation reactions. nih.gov

The mechanism of these photochemical reactions involves the initial excitation of the N-oxide to a singlet excited state, followed by intersystem crossing to a triplet state. This triplet species can then undergo homolytic cleavage of the N-O bond to release atomic oxygen. nih.gov The efficiency of this process is dependent on the wavelength of light used and the nature of the heterocyclic system. nih.gov

While direct evidence for the homolysis of the N-O bond in 1-oxo-2,3-diphenyl-1λ⁵-pyrazine under thermal or photochemical conditions is not extensively documented in the provided context, the behavior of analogous systems like pyridazine N-oxides suggests that such radical pathways are plausible. nih.gov These pathways could open up avenues for novel C-H functionalization reactions and other radical-mediated transformations involving pyrazine N-oxide derivatives.

Mechanistic Investigations of Reactions Involving Pyrazine N-Oxides

The reactions of pyrazine N-oxides are often mechanistically complex, involving intricate electronic rearrangements and the influence of external reagents such as Lewis acids. Understanding these mechanisms is crucial for controlling the outcome of the reactions and for designing new synthetic methodologies.

Lewis acids can significantly influence the reactivity of pyrazine N-oxides by coordinating to the N-oxide oxygen atom. This coordination enhances the electrophilicity of the pyrazine ring and facilitates nucleophilic substitution reactions. For instance, the deoxidative thiation of pyrazine N-oxides with p-methoxytoluene-α-thiol can be promoted by the addition of zinc bromide, a Lewis acid. rsc.org The Lewis acid activates the N-oxide towards nucleophilic attack, leading to an increased yield of the thiation product. rsc.org

Computational studies on other heteroaromatic N-oxides have shown that coordination of the oxygen atom to a Lewis acid, such as a metal ion or boron trifluoride, enhances the positive electrostatic potential on the surface of the heterocycle. mdpi.com This increased positive potential strengthens the interaction between the N-oxide and nucleophiles, thereby accelerating nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The coordination to a Lewis acid also leads to an elongation of the N-O bond, which can facilitate its cleavage. mdpi.com

The effect of Lewis acid coordination on the reactivity of 1-oxo-2,3-diphenyl-1λ⁵-pyrazine is expected to be similar, providing a powerful tool for modulating its chemical behavior and for promoting reactions that are otherwise sluggish.

The Boekelheide rearrangement is a characteristic reaction of α-alkyl substituted heteroaromatic N-oxides, such as α-picoline-N-oxides, which rearrange to hydroxymethylpyridines upon treatment with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.orgacs.org This reaction is a powerful tool for the functionalization of the α-alkyl group. researchgate.net

The mechanism of the Boekelheide rearrangement is generally considered to be a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.org The reaction begins with the acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group to form an anhydrobase. This intermediate then undergoes a concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic shift to give an acylated hydroxymethylpyridine, which upon hydrolysis yields the final product. wikipedia.org

Recent experimental and computational studies on the Boekelheide rearrangement of a pyrimidine (B1678525) N-oxide have suggested that the reaction may not be purely concerted and can proceed, at least in part, through radical intermediates. nih.gov The formation of side products and the results of radical trapping experiments support the involvement of a (pyrimidin-4-yl)methyl radical as a key intermediate. nih.gov This dual mechanistic pathway, involving both concerted and stepwise radical processes, adds a layer of complexity to the understanding of this rearrangement.

Given the structural similarity, it is highly probable that 2-alkyl-substituted pyrazine N-oxides, including derivatives of 1-oxo-2,3-diphenyl-1λ⁵-pyrazine, would also undergo Boekelheide-type rearrangements. The specific mechanism, whether concerted or involving radical intermediates, would likely depend on the reaction conditions and the nature of the substituents on the pyrazine ring.

Advanced Research Trajectories and Chemical Applications of 1 Oxo 2,3 Diphenyl 1lambda5 Pyrazine Analogues

Applications in Catalysis

The inherent Lewis basicity and versatile coordination capabilities of the pyrazine (B50134) N-oxide moiety have spurred investigations into its role in both organocatalysis and metal-catalyzed transformations.

Exploration of Organocatalytic Properties

While direct organocatalytic applications of 1-oxo-2,3-diphenyl-1λ⁵-pyrazine are still an emerging field, the properties of analogous heteroaromatic N-oxides suggest significant potential. Heteroaromatic N-oxides are recognized as potent Lewis bases due to the polarization of the N-O bond. mdpi.com This inherent nucleophilicity of the oxygen atom is ideal for the activation of organosilicon reagents, such as in Sakurai–Hosomi–Denmark-type reactions, making them effective mediators for the allylation and crotylation of aldehydes. mdpi.com

Furthermore, recent studies have demonstrated that pyridine (B92270) N-oxides can function as precursors for hydrogen atom transfer (HAT) agents under photoredox conditions. acs.org Single-electron oxidation of the N-oxide generates a reactive oxygen-centered radical capable of abstracting hydrogen atoms from C(sp³)–H bonds, enabling the alkylation and heteroarylation of unactivated substrates. acs.org The pyrazine N-oxide framework, with its distinct electronic properties, offers a platform for tuning the reactivity of these radical intermediates. Research into the organocatalytic diboration of pyrazine derivatives further underscores the potential of this heterocyclic system to facilitate complex transformations. researchgate.net The 1-oxo-2,3-diphenyl-1λ⁵-pyrazine scaffold is therefore a promising candidate for the development of novel organocatalysts, leveraging the Lewis basicity of the N-oxide group for substrate activation or its capacity to engage in radical-based reaction pathways.

Ligand Design in Metal-Catalyzed Processes

The 1-oxo-2,3-diphenyl-1λ⁵-pyrazine structure is an exemplary scaffold for ligand design in metal-catalyzed processes. The molecule presents multiple potential coordination sites: the hard N-oxide oxygen atom and the softer nitrogen atom at the 4-position of the pyrazine ring. This versatility allows it to function as a monodentate, bridging, or chelating ligand, thereby enabling fine-tuning of the steric and electronic environment of a metal center. acs.orgwikipedia.org

The design of ligands based on pyridine N-oxides has led to highly efficient metal complexes for various catalytic reactions. For instance, zinc complexes supported by pyridine-N-oxide ligands have demonstrated high efficiency in catalyzing thiol-Michael additions to α,β-unsaturated ketones at very low catalyst loadings. rsc.org The N-oxide moiety plays a crucial role in the catalytic cycle, influencing the Lewis acidity of the metal center and facilitating substrate coordination.

The isosteric replacement of pyridine N-oxide with a pyrazine N-oxide core introduces a second nitrogen atom, which can act as an additional coordination site or a point for further functionalization. acs.org This modification can lead to the formation of binuclear complexes or coordination polymers, where the pyrazine N-oxide acts as a bridging ligand, potentially inducing cooperative effects between metal centers. wikipedia.org The diphenyl substituents on the pyrazine ring also contribute significant steric bulk, which can be exploited to control the selectivity of catalytic transformations by creating a well-defined chiral pocket around the metal's active site. wikipedia.org

| Ligand Type | Metal Center | Catalytic Reaction | Key Finding |

|---|---|---|---|

| Dipyridylpyrrole N-oxide | Zinc (Zn) | Thiol-Michael Addition | Highly efficient catalysis at low (0.01 mol%) loadings, demonstrating the effectiveness of the N-oxide in activating the metal center. rsc.org |

| Pyridine N-oxide | Various (e.g., Ce) | Green-Light Photocatalysis | N-oxide ligands enable photocatalysis with lower-energy visible light, expanding the scope of accessible reactions. acs.org |

| Chiral Pyridine N-oxide Oxazolines | Copper (Cu) | Asymmetric Nitroaldol (Henry) Reaction | The N-oxide acts as a powerful electron-pair donor, creating a specific electronic environment in the transition state to induce enantioselectivity. mdpi.com |

| Pyrazine-diimine | Iridium (Ir) | CO₂ Hydrogenation | Pyrazine-based pincer ligands demonstrate dearomatization upon coordination, activating the ligand framework for cooperative catalysis. acs.org |

Development of Novel Chemical Scaffolds for Materials Science

The rigidity, aromaticity, and tunable electronic properties of the 1-oxo-2,3-diphenyl-1λ⁵-pyrazine core make it an attractive scaffold for the design of advanced materials with tailored optical and structural properties.

Exploration of Photophysical Properties (e.g., Fluorescence)

Analogues of 1-oxo-2,3-diphenyl-1λ⁵-pyrazine are being investigated for their potential as fluorescent materials. The pyrazine core is electron-deficient, and when combined with electron-donating groups, it can form donor-acceptor (D-A) or donor-π-acceptor (D-π-A) chromophores. nih.gov The introduction of the N-oxide group further enhances the electron-accepting nature of the pyrazine ring, which can significantly influence the photophysical properties. mdpi.commdpi.com

This molecular architecture often leads to strong intramolecular charge transfer (ICT) upon photoexcitation. nih.gov Molecules exhibiting ICT typically display desirable properties such as large Stokes shifts and pronounced solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. These features are valuable for applications in chemical sensing and bioimaging. Studies on related D-A-D dyes containing an N-oxidized rsc.orgnih.govinorgchemres.orgoxadiazolo[3,4-d]pyridazine core have shown that the N-oxide group can modulate luminescence intensity and shift emission wavelengths, although in some cases it can also lead to luminescence quenching through non-radiative decay pathways. mdpi.com The strategic placement of phenyl groups and other substituents on the pyrazine N-oxide scaffold allows for the fine-tuning of the HOMO and LUMO energy levels, providing a pathway to control the absorption and emission characteristics of the resulting materials. d-nb.info

| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Property/Observation |

|---|---|---|---|---|

| Pyrazine-based (D–π–)₂A Dye | Toluene | 401 | 501 | Exhibits strong intramolecular charge transfer (ICT) character. nih.gov |

| Pyrazine-based (D–π–)₂A Dye | Acetonitrile | 407 | 608 | Shows significant positive solvatochromism, indicative of a more polar excited state. nih.gov |

| rsc.orgnih.govinorgchemres.orgOxadiazolo[3,4-d]pyridazine Derivative | Toluene | ~480 | ~660 | Displays purely red fluorescence. mdpi.com |

| N-Oxide of rsc.orgnih.govinorgchemres.orgOxadiazolo[3,4-d]pyridazine Derivative | Toluene | ~475 | ~690 (phosphorescence) | The N-oxide group leads to a significant decrease in fluorescence intensity and promotes phosphorescence. mdpi.com |

| Phenoxazine Dye (N,O-heterocycle) | Ethanol | 645 | 666 | High fluorescence quantum yield in polar protic media, useful for laser dyes and bioimaging. researchgate.net |

Incorporation into Advanced Polymeric Structures

The pyrazine ring is a benzene-like heterocyclic aromatic system that can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific functionalities. acs.org The introduction of pyrazine-containing monomers into polyesters has been shown to produce both amorphous and semi-crystalline materials with high molecular weights and stable thermal properties. acs.org

The 1-oxo-2,3-diphenyl-1λ⁵-pyrazine scaffold is a promising candidate for the development of novel monomers. By introducing reactive functional groups (e.g., carboxylates, hydroxyls) onto the phenyl rings, these molecules can be used in condensation polymerizations to create polyesters, polyamides, or polyimides. The rigid and bulky nature of the diphenylpyrazine N-oxide unit would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymers. Additionally, the polar N-oxide group could improve intermolecular interactions and affect properties like solubility and moisture uptake.

Another advanced application is the use of pyrazine N-oxide analogues as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The ability of the pyrazine N-oxide to bridge multiple metal centers can lead to the formation of robust 1D, 2D, or 3D networks. inorgchemres.orgnih.gov The specific geometry and connectivity of these networks are influenced by the coordination preferences of the metal ion and the steric hindrance of the diphenyl groups. Such polymers are of interest for applications in gas storage, separation, and heterogeneous catalysis.

Advanced Coordination Chemistry Studies

The study of how 1-oxo-2,3-diphenyl-1λ⁵-pyrazine and its analogues interact with metal ions is a rich area of research, revealing complex structures and interesting magnetic and electronic properties. The ligand's ability to adopt multiple coordination modes is central to its advanced coordination chemistry. inorgchemres.orgnih.gov

Pyridine N-oxides typically bind to metal ions through the oxygen atom, forming kinetically labile, high-spin complexes with first-row transition metals. wikipedia.org Pyrazine N-oxides extend this capability, offering additional coordination possibilities. They can act as simple monodentate ligands via the oxygen atom, or they can function as bridging ligands, connecting two metal centers through the N-oxide oxygen and the second pyrazine nitrogen. This bridging capability is crucial for constructing polynuclear complexes and coordination polymers. nih.govnih.gov

Recent research on a pyrazine-N-oxide carbohydrazide (B1668358) ligand complexed with dysprosium ions has shown that the precise coordination mode of the pyrazine-N-oxide group—whether it forms a single or double bridge between metal centers—has a profound impact on the magnetic properties of the resulting material. rsc.org Switching from a single to a double pyrazine-N-oxide bridge was found to enhance both the magnetic anisotropy of the individual dysprosium ions and the magnetic coupling between them, leading to a significant improvement in slow magnetic relaxation behavior. rsc.org This demonstrates that subtle changes in the coordination of the pyrazine N-oxide ligand can be used to rationally tune the properties of advanced magnetic materials. The steric bulk of the diphenyl groups in 1-oxo-2,3-diphenyl-1λ⁵-pyrazine would further influence the coordination geometry, potentially stabilizing unusual coordination numbers or creating specific pockets that could affect the reactivity and physical properties of the resulting metal complexes. mdpi.com

| Ligand Type | Coordination Mode | Metal Center(s) | Resulting Structure | Significance |

|---|---|---|---|---|

| Pyridine N-Oxide | Monodentate (via O) | Ni(II), Fe(II), etc. | Mononuclear octahedral complexes, e.g., [M(ONC₅H₅)₆]²⁺ | Fundamental coordination mode for N-oxide ligands. wikipedia.org |

| Pyrazine | Bridging (μ₂-N,N') | Co(II) | 1D and 3D Coordination Polymers | Acts as a rigid, linear linker to build extended networks. nih.gov |

| N'-(benzylidene)pyrazine-2-carbohydrazonamide | Bidentate Chelate (via pyrazine-N and imine-N) | Mn(II), Co(II), Ni(II) | Mononuclear complexes | Demonstrates the ability of the pyrazine nitrogen to participate in chelation. nih.gov |

| Pyrazine-N-oxide carbohydrazide | Bridging (single pyrazine-N-oxide bridge) | Dy(III) | 1D Chain (Coordination Polymer) | Leads to specific magnetic relaxation properties. rsc.org |

| Pyrazine-N-oxide carbohydrazide | Bridging (double pyrazine-N-oxide bridge) | Dy(III) | 1D Chain (Coordination Polymer) | Enhances magnetic anisotropy and coupling compared to the single-bridged analogue. rsc.org |

| 2,5-bis(pyrazine)-1,3,4-oxadiazole | Multidentate Bridging/Chelating | Ag(I) | 3D Open Coordination Networks | Ligand coordinates four metal atoms via pyrazine and oxadiazole nitrogens, creating complex topologies. nih.gov |

Future Directions in Hypervalent Heterocycle Chemistry

The exploration of hypervalent compounds, particularly those involving main-group elements within heterocyclic frameworks, continues to be a vibrant area of chemical research. rsc.org Hypervalent heterocycles often exhibit greater thermal stability compared to their acyclic counterparts, a feature that makes them particularly attractive for various applications in synthesis. rsc.org Within this field, nitrogen-centered hypervalency presents a unique set of challenges and opportunities, pushing the boundaries of our understanding of chemical bonding and reactivity beyond the classical octet rule. rsc.orgmdpi.com The development of novel N-heterocyclic compounds is crucial for applications in medicine and materials science. azom.comnih.gov The future of this sub-discipline hinges on the ability to rationally design new molecular entities with tailored properties and to integrate these unique structural motifs into more complex and functional chemical architectures.

Rational Design Principles for Enhanced Stability and Reactivity

The rational design of new classes of N-heterocyclic compounds is progressively moving from serendipitous discovery to a more targeted, knowledge-based approach. azom.com For hypervalent nitrogen heterocycles, such as analogues of 1-Oxo-2,3-diphenyl-1lambda5-pyrazine, the primary goals of rational design are to enhance thermal and chemical stability while precisely controlling reactivity. Several key principles guide these efforts.

Electronic and Steric Stabilization: The stability of a hypervalent center is critically dependent on the electronic properties of its substituents. The strategic placement of electron-withdrawing groups on the heterocyclic ring can delocalize electron density, thereby stabilizing the hypervalent nitrogen atom. Conversely, the introduction of specific functional groups can modulate the reactivity of the molecule for targeted chemical transformations. For instance, incorporating fluorine atoms or fluorinated groups into heterocyclic structures is a well-established strategy to enhance metabolic stability and modulate physicochemical properties in medicinal chemistry, a principle that can be extended to hypervalent systems. tandfonline.com

The steric bulk of substituents also plays a crucial role. Large, sterically demanding groups, such as the phenyl rings in 1-Oxo-2,3-diphenyl-1lambda5-pyrazine, can provide kinetic stabilization by shielding the hypervalent nitrogen center from nucleophilic or electrophilic attack. This "steric shielding" can be systematically varied to fine-tune the compound's reactivity.

Future design strategies will likely focus on creating analogues with varying ring sizes and heteroatom compositions to understand their impact on the stability and electronic properties of the N-centered hypervalent bond. Computational modeling, such as Density Functional Theory (DFT), will be instrumental in predicting the properties of these novel heterocyclic systems before their synthesis. rsc.org

Table 1: Design Principles for Modifying Stability and Reactivity in Hypervalent Pyrazine Analogues

| Design Principle | Strategy | Expected Outcome on Stability | Expected Outcome on Reactivity |

| Electronic Tuning | Introduce electron-withdrawing substituents (e.g., -CF₃, -NO₂) on the phenyl rings. | Increased thermal and electronic stability. | Decreased nucleophilicity of the oxygen atom. |

| Introduce electron-donating substituents (e.g., -OCH₃, -N(CH₃)₂) on the phenyl rings. | Decreased electronic stability. | Increased nucleophilicity and potential for oxidative reactions. | |

| Steric Shielding | Replace phenyl groups with bulkier groups (e.g., mesityl, triphenylmethyl). | Increased kinetic stability against decomposition or attack. | Reduced accessibility of the hypervalent center, leading to higher selectivity. |

| Scaffold Modification | Fuse the pyrazine ring with other aromatic systems (e.g., quinoxaline (B1680401), phenazine). | Enhanced stability through extended π-conjugation. | Altered electronic properties and potential for new cycloaddition pathways. |

| Solvent Interaction | Utilize solvents with specific polarities or hydrogen-bonding capabilities. | Stabilization of charged intermediates or transition states. | Can alter reaction pathways and product selectivity. |

Expanding the Scope of N-Centered Hypervalency in Complex Architectures

A significant frontier in hypervalent chemistry is the incorporation of these unique nitrogen centers into larger, more complex molecular architectures to create novel functional materials. The foundational knowledge gained from studying simpler systems like 1-Oxo-2,3-diphenyl-1lambda5-pyrazine analogues will serve as the basis for designing sophisticated polycyclic and macromolecular structures.

Development of Polycyclic Hypervalent Systems: The synthesis of complex, multi-ring systems where the hypervalent nitrogen is part of a fused or bridged framework is a logical next step. Regenerative cyclization strategies, where functional groups are reformed during a ring-closure reaction, offer a powerful concept for building classes of complex N-heterocycles from simple precursors like diamines. nih.govresearchgate.net Applying such concepts could lead to the synthesis of novel polycyclic structures containing the 1-oxo-pyrazine motif. These complex architectures could exhibit unique photophysical or electrochemical properties, making them candidates for organic electronics or sensing applications. For example, the development of V-shaped quinoxaline derivatives for nonlinear optical applications demonstrates the potential of complex pyrazine-containing structures. researchgate.net

Hypervalent Heterocycles in Materials Science: The integration of hypervalent N-heterocycles into polymers or extended frameworks like metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) is a largely unexplored but promising area. The unique geometry and electronic properties of the hypervalent nitrogen could introduce novel functionalities. For instance, the Lewis basic oxygen atom in the 1-oxo-pyrazine core could serve as a coordination site for metal ions or as a hydrogen bond acceptor, influencing the self-assembly and bulk properties of the resulting material. The stability of N-heteroatoms in advanced materials like nitrogen-doped graphene nanostructures suggests that hypervalent nitrogen moieties could also be preserved under specific synthetic conditions to create novel carbon-based materials. researchgate.net

Advanced Synthetic Methodologies: Expanding the scope of N-centered hypervalency will require the development of new synthetic tools. Traditional condensation reactions for pyrazine synthesis often require harsh conditions. researchgate.net Modern methods, including mechanochemical synthesis and the use of hypervalent iodine reagents for cyclization, offer more efficient and sustainable routes to complex heterocycles. rsc.orgresearchgate.net These techniques could be adapted to construct intricate architectures around a hypervalent nitrogen core, providing access to compounds that are difficult or impossible to synthesize using conventional solution-phase chemistry. rsc.org The development of multicomponent reactions to build pyrido[2,3-b]pyrazine (B189457) scaffolds is another example of synthetic innovation that could be leveraged in this field. rsc.org

Table 2: Potential Applications of Complex Architectures with N-Centered Hypervalency

| Complex Architecture Type | Synthetic Strategy | Potential Application Area | Key Enabling Property |

| Fused Polycyclic Systems | Regenerative Cyclization, Tandem Reactions | Organic Electronics (e.g., OLEDs) | Tunable HOMO/LUMO energy levels, enhanced π-conjugation. |

| Bridged Heterocycles | Intramolecular Cycloaddition Reactions | Molecular Switches, Chemosensors | Conformational rigidity and environmentally sensitive fluorescence. |

| Functional Polymers | Chain-growth or Step-growth Polymerization of Hypervalent Monomers | Gas Separation Membranes, Catalysis | Defined porosity, presence of specific binding/catalytic sites. |

| Supramolecular Assemblies | Self-assembly via Hydrogen Bonding or Metal Coordination | Drug Delivery, Smart Materials | Reversible assembly, stimuli-responsive behavior. |

| Surface-Confined Structures | On-surface Synthesis on Noble Metal Substrates | Nanoelectronics, Heterogeneous Catalysis | Atomic precision, unique electronic properties at interfaces. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。